3-(5-methylfuran-2-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
3-(5-methylfuran-2-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a furan ring, a thiadiazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylfuran-2-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 5-methylfuran-2-carboxylic acid: This can be achieved through the oxidation of 5-methylfuran using an oxidizing agent such as potassium permanganate.
Synthesis of 5-methylfuran-2-yl-propanoic acid: The carboxylic acid is then subjected to a Friedel-Crafts acylation reaction with propanoic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of 5-(propylsulfanyl)-1,3,4-thiadiazole: This intermediate can be synthesized by reacting propylthiol with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling Reaction: Finally, the 5-methylfuran-2-yl-propanoic acid is coupled with 5-(propylsulfanyl)-1,3,4-thiadiazole using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(5-methylfuran-2-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The propylsulfanyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(5-methylfuran-2-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
3-(5-methylfuran-2-yl)propanamide: Lacks the thiadiazole ring and propylsulfanyl group.
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide: Lacks the furan ring.
Uniqueness
3-(5-methylfuran-2-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to the combination of the furan ring, thiadiazole ring, and propanamide group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above.
Properties
IUPAC Name |
3-(5-methylfuran-2-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-3-8-19-13-16-15-12(20-13)14-11(17)7-6-10-5-4-9(2)18-10/h4-5H,3,6-8H2,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJZVQINKSJDKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)CCC2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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